molecular formula C10H12ClN3O3 B1480052 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid CAS No. 2098119-06-1

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid

Cat. No. B1480052
CAS RN: 2098119-06-1
M. Wt: 257.67 g/mol
InChI Key: JKUIFNFGXMIPCN-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[1,2-a]pyrazine, which is a type of nitrogen-containing heterocycle . These types of compounds are often found in various biological systems and can interact with various biological targets .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been synthesized through various methods including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The compound contains an imidazo[1,2-a]pyrazine ring, which is a bicyclic structure containing two nitrogen atoms. It also has a carboxylic acid group (-COOH) and a chlorine atom attached to the ring .

Scientific Research Applications

Drug Design and Development

The imidazo[1,2-a]pyrazin scaffold is a significant pharmacophore in medicinal chemistry. It’s often used in the design of new drugs due to its potential biological activities. The presence of a 5,6-dihydroimidazo moiety can be crucial for binding with biological targets such as proteins and nucleic acids . This compound could serve as a lead structure for the development of new therapeutic agents.

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The compound could be used in computational methods to study its interaction with biomolecules like bovine serum albumin (BSA) and calf thymus deoxyribonucleic acid (ctDNA), which are important for understanding drug-target interactions .

Biophysical Studies

The interaction of small molecules with proteins and DNA can be explored using various biophysical techniques. This compound’s moderate interactions with BSA and ctDNA have been studied using UV-visible spectroscopy, steady-state fluorescence, circular dichroism (CD), and viscosity measurements . These studies can provide insights into the binding affinity and mode of action of potential drug candidates.

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a core part of organic chemistry and pharmaceuticals. The compound can be used as a precursor for the synthesis of various heterocyclic systems, which are imperative in the development of new drugs. The regioselective synthesis of such derivatives from this compound could lead to the discovery of new therapeutic agents with improved efficacy .

Antitumor Activity

Compounds with the imidazo[1,2-a]pyrazin moiety have been evaluated for their antitumor activity. They can be synthesized and tested against various human solid tumor cell lines and leukemia cells. The structural features of this compound could be optimized to enhance its antitumor properties and develop new cancer treatments .

Biothermodynamic Properties

The study of biothermodynamics involves understanding the physical properties of biological systems. This compound could be investigated for its antioxidant, antimicrobial, cytotoxic, and biothermodynamic properties. Such studies can lead to the development of novel compounds with potential applications in treating infectious diseases and understanding enzyme mechanisms .

Future Directions

The future directions for this compound would likely involve further study of its synthesis, properties, and potential biological activity. This could include developing more efficient synthesis methods, studying its interactions with various biological targets, and assessing its potential use in medicinal chemistry .

properties

IUPAC Name

4-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c11-7-5-12-8-6-13(3-4-14(7)8)9(15)1-2-10(16)17/h5H,1-4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUIFNFGXMIPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid
Reactant of Route 3
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid
Reactant of Route 4
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid

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